7-chloro-1H-imidazo[4,5-c]pyridin-4-amine

Catalog No.
S730546
CAS No.
668268-69-7
M.F
C6H5ClN4
M. Wt
168.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-chloro-1H-imidazo[4,5-c]pyridin-4-amine

CAS Number

668268-69-7

Product Name

7-chloro-1H-imidazo[4,5-c]pyridin-4-amine

IUPAC Name

7-chloro-3H-imidazo[4,5-c]pyridin-4-amine

Molecular Formula

C6H5ClN4

Molecular Weight

168.58 g/mol

InChI

InChI=1S/C6H5ClN4/c7-3-1-9-6(8)5-4(3)10-2-11-5/h1-2H,(H2,8,9)(H,10,11)

InChI Key

JNVAYRKQQLXCQL-UHFFFAOYSA-N

SMILES

C1=C(C2=C(C(=N1)N)NC=N2)Cl

Canonical SMILES

C1=C(C2=C(C(=N1)N)NC=N2)Cl

7-chloro-1H-imidazo[4,5-c]pyridin-4-amine is a heterocyclic compound characterized by a fused imidazole and pyridine ring system, with a chlorine atom at the seventh position of the imidazole ring. This compound is of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. The structure of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine allows for various substitutions, which can lead to compounds with enhanced pharmacological properties.

The chemical reactivity of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine includes:

  • Oxidation: The compound can be oxidized to form various derivatives, often utilizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions may yield partially or fully reduced forms, commonly using sodium borohydride or catalytic hydrogenation.
  • Substitution: Alkylation, acylation, and halogenation reactions are prevalent, leading to a variety of substituted derivatives. Typical reagents include alkyl halides and acyl chlorides under conditions such as phase transfer catalysis .

Research indicates that 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine exhibits significant biological activities. It has been investigated for its potential as:

  • Antimicrobial Agent: Studies suggest efficacy against various bacterial strains.
  • Antiviral Agent: Potential activity against viral infections has been explored.
  • GABA A Receptor Agonist: The compound may modulate neurotransmitter systems, influencing neurological pathways.
  • Proton Pump Inhibitor: It shows promise in reducing gastric acid secretion.
  • Aromatase Inhibitor: This activity may be beneficial in hormone-related cancers .

The synthesis of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine typically involves several key steps:

  • Starting Materials: The synthesis often begins with 2-chloro-3-nitropyridine.
  • Reduction: The nitro group is reduced to form 2,3-diaminopyridine.
  • Cyclization: Cyclization occurs through nucleophilic substitution reactions with carboxylic acid derivatives under acidic or basic conditions.
  • Optimization: Industrial methods focus on maximizing yield and purity through optimized reaction conditions and catalysts like palladium on carbon or Raney nickel .

7-chloro-1H-imidazo[4,5-c]pyridin-4-amine has several applications:

  • Pharmaceutical Development: It serves as a scaffold for designing new drugs targeting various diseases.
  • Agrochemicals: The compound is explored for use in developing agricultural chemicals due to its biological activity.
  • Research Tool: It is utilized in biochemical assays to study receptor interactions and enzyme activity .

Studies have demonstrated that 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine interacts with several biological targets:

  • Adenosine Receptors: Its role as a positive allosteric modulator at the A3 adenosine receptor has been investigated, showing potential for therapeutic applications in inflammatory diseases and cancer.
  • Neurotransmitter Systems: Its interaction with GABA A receptors suggests implications in treating anxiety and seizure disorders.

In vitro studies have characterized these interactions and assessed their pharmacological relevance .

Several compounds share structural similarities with 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
Imidazo[4,5-b]pyridineFused ring system; different nitrogen placementAntimicrobial properties
Imidazo[1,5-a]pyridineIsomeric form; distinct nitrogen arrangementVaries widely; some anti-inflammatory
Imidazo[1,2-a]pyridineDifferent fused structureKnown for diverse therapeutic uses
1H-Imidazo[4,5-c]quinolin-4-amineSimilar core structure; different functional groupsPotential A3 adenosine receptor modulator
1H-Imidazo[4,5-c]pyridin-6-aminesRelated structure; varying substituentsAnticancer activity

Uniqueness

The uniqueness of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine lies in its specific chlorine substitution pattern and fused ring system. This configuration imparts distinct biological activities not found in its analogs, making it a valuable candidate in drug discovery efforts aimed at targeting specific pathways in disease mechanisms .

The compound 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine represents a bicyclic heterocyclic aromatic system featuring a fused imidazole and pyridine ring structure [1]. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature designates this compound as 7-chloro-3H-imidazo[4,5-c]pyridin-4-amine, reflecting the specific positions of the chlorine substituent and amino group within the fused ring system [1].
The molecular formula is C₆H₅ClN₄ with a molecular weight of 168.58 grams per mole [1]. The Chemical Abstracts Service (CAS) registry number for this compound is 668268-69-7 [2] [1]. The compound features a planar bicyclic structure where the imidazole ring (five-membered) is fused with the pyridine ring (six-membered) at the c4,5 positions [1].

The structural representation follows standard chemical nomenclature conventions where the numbering system begins with the nitrogen atoms in the heterocyclic rings [1]. The imidazole ring contains nitrogen atoms at positions 1 and 3, while the pyridine ring contains a nitrogen atom at position 5 [1]. The chlorine atom occupies position 7 on the pyridine ring, and the amino group is located at position 4 [1].

Physical and Chemical Properties

The physical and chemical properties of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine reflect its aromatic heterocyclic nature and the electronic effects of its substituents [2] [1]. The compound exists as a solid at room temperature with a characteristic light brown to yellow appearance [3].

PropertyValueReference
Molecular FormulaC₆H₅ClN₄ [1]
Molecular Weight168.58 g/mol [1]
Physical StateSolid [2]
ColorLight brown to yellow [3]
Solubility (Water)Moderate [2]
Solubility (Organic)Soluble in dimethyl sulfoxide, methanol [4]
Estimated pKa8-9 (imidazole nitrogen-hydrogen) [3]
SMILES NotationC1=C(C2=C(C(=N1)N)NC=N2)Cl [1]

The compound exhibits moderate solubility in polar solvents due to the presence of the amino group and imidazole nitrogen atoms, which can participate in hydrogen bonding interactions [2]. The electronic structure is significantly influenced by the electron-withdrawing nature of the chlorine substituent and the electron-donating properties of the amino group [5].

The estimated pKa value of 8-9 corresponds to the imidazole nitrogen-hydrogen bond, which is typical for imidazole-containing compounds [3]. This value indicates that the compound can act as both a hydrogen bond donor and acceptor under physiological conditions [6].

Structural Features and Conformational Analysis

The structural features of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine are characterized by its planar aromatic system with minimal conformational flexibility [7] [8]. The fused bicyclic structure maintains rigidity due to the extensive conjugation between the imidazole and pyridine rings [7].

The compound possesses three hydrogen bond donor sites (the amino group and imidazole nitrogen-hydrogen) and four hydrogen bond acceptor sites (pyridine nitrogen, imidazole nitrogen, and amino nitrogen atoms) [1]. This hydrogen bonding pattern contributes to the compound's potential for intermolecular interactions and crystal packing arrangements [8].

Conformational analysis reveals that the molecule adopts a predominantly planar geometry with dihedral angles near zero degrees for most ring atoms, maintaining optimal orbital overlap for aromatic stabilization [7]. The amino group at position 4 exhibits slight pyramidalization but preferentially adopts a planar orientation to maximize conjugation with the pyridine ring system [6].

The chlorine substituent at position 7 remains in-plane with the aromatic system, contributing to the overall planarity of the molecule [4]. This orientation minimizes steric interactions while allowing for optimal electronic effects throughout the conjugated system [5].

Density functional theory calculations using the B3LYP correlation functional have demonstrated that the compound crystallizes in non-centrosymmetric space groups, with molecules organized in hydrogen-bonded chains [8]. The stability of dimeric forms arises from charge delocalization and intermolecular nitrogen-hydrogen to nitrogen hydrogen bonding [8].

Tautomerism and Resonance Structures

The tautomeric behavior of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine represents a fundamental aspect of its chemical properties, involving proton migration between the nitrogen atoms of the imidazole ring [9] [5]. The compound exists primarily in two tautomeric forms: the 1H-tautomer and the 3H-tautomer [5].
The 1H-tautomer, where the proton resides on the N1 position of the imidazole ring, is generally the more thermodynamically stable form [5]. This stability preference is consistent with theoretical calculations that indicate the 1H-form exhibits lower energy compared to alternative tautomeric arrangements [5]. The 3H-tautomer, with the proton located on the N3 position, represents a minor component of the tautomeric equilibrium under standard conditions [5].

The tautomeric equilibrium is influenced by several factors including solvent polarity, temperature, and hydrogen bonding interactions [9]. In polar solvents, the equilibrium may shift due to differential solvation effects on the individual tautomeric forms [9]. The amino group at position 4 does not directly participate in the tautomeric equilibrium but can influence the electronic distribution through resonance effects [5].

Resonance structures play a crucial role in describing the electronic delocalization within the molecule [5]. The primary resonance structure represents the standard Lewis structure with formal charges of zero on all atoms [5]. Additional resonance forms involve electron delocalization within the imidazole ring, particularly between the N1-C2-N3 positions and the C2-N3-C9 arrangements [5].

The amino group contributes to resonance stabilization through electron donation into the pyridine ring system [5]. This interaction results in partial double bond character between the amino nitrogen and C4 carbon, enhancing the overall stability of the aromatic system [5]. The chlorine substituent participates in resonance through its lone pair electrons, although its primary effect remains electron-withdrawing through inductive mechanisms [5].

Comparative Analysis with Related Imidazopyridine Derivatives

The comparative analysis of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine with structurally related imidazopyridine derivatives reveals important structure-activity relationships and electronic effects [1] [10] [4]. The following table presents key comparative data for related compounds within the imidazopyridine family.

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberKey Structural Difference
7-chloro-1H-imidazo[4,5-c]pyridin-4-amineC₆H₅ClN₄168.58668268-69-7Reference compound
1H-imidazo[4,5-c]pyridin-4-amineC₆H₆N₄134.146811-77-4No chlorine substituent
2-chloro-1H-imidazo[4,5-c]pyridin-4-amineC₆H₅ClN₄168.58668268-64-2Chlorine at position 2
7-chloro-1H-imidazo[4,5-c]pyridineC₆H₄ClN₃153.575975-13-3No amino group
7-chloro-1H-imidazo[4,5-b]pyridineC₆H₄ClN₃153.576980-11-6Different ring fusion

The unsubstituted parent compound, 1H-imidazo[4,5-c]pyridin-4-amine, lacks the chlorine substituent and exhibits different electronic properties . The absence of the electron-withdrawing chlorine group results in increased electron density throughout the ring system, potentially affecting both chemical reactivity and biological activity .

The positional isomer 2-chloro-1H-imidazo[4,5-c]pyridin-4-amine demonstrates the importance of substituent position on molecular properties [10]. While maintaining the same molecular formula and weight as the target compound, the chlorine substitution at position 2 rather than position 7 significantly alters the electronic distribution and potential interaction sites [10].

The comparison with 7-chloro-1H-imidazo[4,5-c]pyridine, which lacks the amino group at position 4, highlights the contribution of the amino substituent to hydrogen bonding capacity and overall polarity [12]. The amino group significantly influences solubility characteristics and potential biological interactions [13].

The structural isomer 7-chloro-1H-imidazo[4,5-b]pyridine represents a different ring fusion pattern where the imidazole and pyridine rings are connected at the b4,5 positions rather than the c4,5 positions [14] [4]. This alternative fusion pattern results in different nitrogen positioning and electronic properties despite maintaining the same molecular formula [14].

Vibrational spectroscopic studies of imidazopyridine derivatives have identified characteristic absorption bands that distinguish between different substitution patterns and ring fusion arrangements [8] [15]. The presence of the amino group typically produces characteristic nitrogen-hydrogen stretching vibrations in the 3200-3500 wavenumber region [16]. Chlorine substitution influences the aromatic carbon-carbon stretching frequencies and affects the overall vibrational signature of the molecule [16].

XLogP3

0.7

Dates

Last modified: 08-15-2023

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